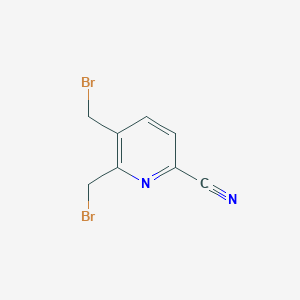

5,6-Bis(bromomethyl)picolinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2N2 |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

5,6-bis(bromomethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H6Br2N2/c9-3-6-1-2-7(5-11)12-8(6)4-10/h1-2H,3-4H2 |

InChI Key |

UORDFLLGICVOGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CBr)CBr)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Bis Bromomethyl Picolinonitrile Systems and Analogues

Strategies for Regioselective Bromomethylation of Pyridine (B92270) Nitrile Core Structures

The introduction of bromine atoms onto the methyl groups of a pre-existing lutidine-derived nitrile is a critical step in the synthesis of 5,6-bis(bromomethyl)picolinonitrile. This transformation requires methods that are selective for the alkyl side chains while preserving the nitrile and pyridine ring functionalities.

Radical Bromination Techniques for Alkyl Pyridines

Free radical bromination is a common and effective method for the halogenation of alkyl groups attached to aromatic rings. This approach typically utilizes N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (light). rsc.orgyoutube.com The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position (the carbon adjacent to the pyridine ring), leading to the formation of a stabilized radical intermediate. This intermediate then reacts with a bromine source to yield the bromomethyl derivative.

For the synthesis of di-bromomethylated compounds, the stoichiometry of the brominating agent is crucial. An excess of NBS is typically required to ensure the bromination of both methyl groups. The selectivity of radical bromination is generally high for benzylic protons due to the resonance stabilization of the resulting radical intermediate. masterorganicchemistry.com

Halogen Exchange and Functional Group Interconversion Pathways

An alternative to direct bromination involves halogen exchange reactions, where a different halogen, typically chlorine, is first introduced and then substituted with bromine. This can be advantageous in certain synthetic strategies. For instance, 2,6-bis(chloromethyl)pyridine (B1207206) can be synthesized and subsequently converted to 2,6-bis(bromomethyl)pyridine (B1268884). nih.gov

Metal-mediated halogen exchange reactions are particularly effective for this purpose. frontiersin.orgnih.gov These reactions can involve various metal catalysts and offer a high degree of control and efficiency. frontiersin.orgnih.gov The choice of solvent and reaction conditions is critical to drive the equilibrium towards the desired product. google.comgoogle.com Furthermore, functional group interconversion can be employed, where other functional groups, such as hydroxymethyl, are converted to bromomethyl groups. For example, 2,6-bis(hydroxymethyl)pyridine can be treated with hydrobromic acid to yield 2,6-bis(bromomethyl)pyridine. rsc.org

Precursor Synthesis and Derivatization Routes to Picolinonitriles

The synthesis of the picolinonitrile core is a foundational aspect of producing this compound. This involves either the direct introduction of a cyano group onto a pyridine ring or the conversion of an existing functional group into a nitrile.

Direct Cyanation Approaches to Pyridine Systems

Direct cyanation of the pyridine ring is a powerful method for introducing the nitrile functionality. This can be achieved through various methods, including the use of cyanating agents in the presence of a transition metal catalyst. For instance, the reaction of a halopyridine with a cyanide salt, such as potassium cyanide or zinc cyanide, catalyzed by a palladium or nickel complex, is a common approach.

Another strategy involves the "base synthesis" of pyridines, where carbonyl compounds and ammonia (B1221849) are reacted in the gas phase over a heterogeneous catalyst to produce pyridine and its alkylated derivatives. google.com While not a direct cyanation method, this approach can generate the core pyridine structure which can then be further functionalized. The synthesis of pyridine derivatives can also be achieved through condensation reactions of carbonyl compounds with ammonia or through cycloaddition reactions. baranlab.org

Conversion of Carboxylic Acid Derivatives to Nitriles

A widely used and versatile method for synthesizing nitriles is the dehydration of the corresponding carboxylic acid amides. This two-step process begins with the conversion of a picolinic acid derivative to its corresponding amide, which is then dehydrated using a variety of reagents such as phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride (B1165640) (TFAA).

More direct, one-step methods for converting carboxylic acids to nitriles have also been developed. researchgate.netacs.orgorganic-chemistry.org These methods often involve the use of specific catalysts and reagents that facilitate the direct transformation, bypassing the need to isolate the intermediate amide. researchgate.netgoogle.com For example, indium-catalyzed transnitrilation using acetonitrile (B52724) as both the solvent and reactant has been shown to be effective. acs.org

Multi-step Synthetic Cascades for Di-bromomethylated Pyridine Nitriles

The synthesis of this compound is inherently a multi-step process that combines the strategies for precursor synthesis and subsequent functionalization. A plausible synthetic route would commence with a substituted pyridine that can be elaborated into the target molecule.

For example, starting from a lutidine derivative (dimethylpyridine), a synthetic cascade could involve:

Oxidation: Selective oxidation of one of the methyl groups to a carboxylic acid.

Nitrile Formation: Conversion of the carboxylic acid to a nitrile group via one of the methods described in section 2.2.2. This would yield a methylpicolinonitrile.

Bromination: Subsequent radical bromination of the remaining methyl group to a bromomethyl group, as detailed in section 2.1.1.

Second Bromination: If starting with a dimethylpicolinonitrile, a di-bromination step would be necessary.

Alternatively, a route could begin with a pre-functionalized pyridine, such as a pyridine dicarboxylic acid. This would involve:

Selective Reduction: Reduction of one carboxylic acid to a hydroxymethyl group.

Nitrile Formation: Conversion of the other carboxylic acid to a nitrile.

Halogenation: Conversion of the hydroxymethyl group to a bromomethyl group.

Further Functionalization: Introduction of the second bromomethyl group, potentially from a precursor methyl group that was carried through the synthesis.

Sequential Functionalization of Picolinonitrile Intermediates

Sequential functionalization provides a direct path to this compound from its dimethyl analogue. This process typically involves a free-radical bromination reaction, where the methyl groups on the pyridine ring are converted into bromomethyl groups. N-Bromosuccinimide (NBS) is a common reagent for this type of transformation, often used in conjunction with a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

The reaction proceeds stepwise. The first methyl group is brominated to form 5-(bromomethyl)-6-methylpicolinonitrile. A second bromination step then converts the remaining methyl group to yield the final product, this compound. This sequential approach allows for the potential isolation of the mono-brominated intermediate if desired. The conditions for these reactions, such as temperature and reaction time, must be carefully controlled to achieve the desired level of bromination and to minimize side reactions.

A well-documented analogy for this transformation is the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-lutidine (2,6-dimethylpyridine). This established procedure provides a strong basis for the proposed synthesis of the 5,6-isomer.

Table 1: Proposed Sequential Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Role of Method |

| 1 | 5,6-Dimethylpicolinonitrile | N-Bromosuccinimide (1 eq.), AIBN, CCl₄, reflux | 5-(Bromomethyl)-6-methylpicolinonitrile | Mono-functionalization of the pyridine core |

| 2 | 5-(Bromomethyl)-6-methylpicolinonitrile | N-Bromosuccinimide (1 eq.), AIBN, CCl₄, reflux | This compound | Completion of sequential functionalization |

Modular Synthesis Approaches for Complex Picolinonitrile Constructs

Modular synthesis offers a versatile alternative for constructing complex picolinonitrile frameworks by assembling simpler building blocks. This approach is particularly valuable for creating analogues with diverse substitution patterns that may not be accessible through direct functionalization. One prominent modular strategy is the metal-catalyzed [2+2+2] cycloaddition reaction, which can form the pyridine ring from nitriles and alkynes. epa.govdatapdf.com For instance, a suitably substituted diyne can be reacted with a nitrile to construct the substituted pyridine core in a single step. datapdf.com

Another powerful modular method involves multicomponent reactions (MCRs). These reactions combine three or more starting materials in a one-pot procedure to build complex products efficiently. For example, the synthesis of highly functionalized pyridines can be achieved through the reaction of a β-ketonitrile, an aldehyde, and an active methylene (B1212753) compound in the presence of a catalyst. researchgate.net While not directly reported for this compound, these methods are used to create a wide array of substituted pyridine derivatives, demonstrating the potential for building the 5,6-disubstituted picolinonitrile skeleton from simple, linear precursors. researchgate.net For instance, substituted tetrahydroquinolines, which can be seen as precursors to pyridines, can be synthesized from cyclohexanone (B45756) and benzylidenemalononitrile, showcasing the assembly of the core ring structure from acyclic components. nih.govscispace.com

Table 2: Overview of Modular Synthesis Strategies for Pyridine Derivatives

| Strategy | Key Reactants (Modules) | Catalyst/Conditions | Product Type | Reference |

| [2+2+2] Cycloaddition | Diynes, Nitriles | Cobalt (Co), Ruthenium (Ru), Nickel (Ni) complexes | Substituted Pyridines | epa.govdatapdf.com |

| Multicomponent Reaction | Chalcones, Malononitrile | Basic medium (e.g., sodium methoxide) | Pyridine-3-carbonitriles | researchgate.net |

| One-Pot Condensation | Cyclohexanone, Benzylidenemalononitrile, Ammonium Acetate | Ethanol, Reflux | Tetrahydroquinoline-3-carbonitriles | nih.govscispace.com |

Advanced Catalytic and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing more sustainable and efficient processes. This is reflected in the synthesis of picolinonitrile systems through the adoption of advanced catalytic methods and green chemistry principles.

Advanced Catalysis: Catalysis is fundamental to the efficient synthesis of pyridine derivatives. Transition-metal catalysts, particularly those based on cobalt, rhodium, and ruthenium, are instrumental in the [2+2+2] cycloaddition reactions of alkynes and nitriles to form pyridine rings. epa.gov Nickel-catalyzed cycloadditions have also been shown to be effective, sometimes operating at very low catalyst loadings and mild temperatures. researchgate.net Furthermore, catalytic methods are being developed for the functionalization of the pyridine ring itself. For example, the hydrolysis of pyridine nitriles to pyridine carboxamides can be achieved using solid heterogeneous catalysts, which can be recovered and reused, enhancing the sustainability of the process. google.com Organocatalysis also presents a metal-free alternative for constructing chiral piperidine (B6355638) and pyridine frameworks, offering pathways to enantiomerically enriched products. nih.gov

Green Chemistry Approaches: Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of pyridine derivatives, this is being achieved through several strategies. nih.gov Microwave-assisted synthesis has emerged as a key green technology, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govresearchgate.net The use of environmentally benign solvents, such as water or ionic liquids, is another cornerstone of green pyridine synthesis, replacing hazardous traditional organic solvents. rasayanjournal.co.inbiosynce.com

Multicomponent reactions (MCRs) are inherently green as they combine several synthetic steps into a single pot, which reduces energy consumption, solvent use, and waste generation. researchgate.netrasayanjournal.co.in The development of solvent-free reaction conditions and the use of ultrasound irradiation are other innovative techniques being applied to make the synthesis of pyridine and its derivatives more sustainable. nih.govrasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

| Feature | Conventional Method | Green Chemistry Approach | Advantage of Green Approach |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound | Faster reaction rates, reduced energy consumption. nih.gov |

| Solvents | Volatile organic compounds (e.g., CCl₄, Benzene) | Water, Ethanol, Ionic liquids, Solvent-free | Reduced toxicity and environmental impact. rasayanjournal.co.inbiosynce.com |

| Process | Stepwise synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Increased efficiency, less waste, simpler workup. researchgate.net |

| Catalysis | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, organocatalysts | Catalyst reuse, reduced metal contamination. google.com |

Applications in Advanced Organic Synthesis

Building Blocks for Diverse Heterocyclic Frameworks

The construction of novel heterocyclic systems is a cornerstone of medicinal and materials chemistry. 5,6-Bis(bromomethyl)picolinonitrile offers a promising starting point for creating intricate molecular designs.

Synthesis of Fused Pyridine (B92270) Ring Systems

The two adjacent bromomethyl groups on the pyridine ring are ideally situated for the formation of fused ring systems. By reacting with dinucleophiles, new rings can be annulated onto the parent pyridine core. For instance, reaction with a diamine could lead to the formation of a dihydropyrido[5,6-c]diazepine ring system. Similarly, reaction with a dithiol or a diol could yield fused thiepine (B12651377) or oxepine rings, respectively. The specific reaction conditions would dictate the final product, offering a pathway to a variety of novel heterocyclic structures.

Incorporation into Multi-heterocyclic Conjugates

The sequential or simultaneous reaction of the two bromomethyl groups with different nucleophiles would allow for the incorporation of this compound into larger, multi-heterocyclic conjugates. This approach is valuable in the development of new materials with specific electronic or photophysical properties, as well as in the design of complex ligands for coordination chemistry.

Reagents in Macrocyclic Compound Synthesis

Macrocycles are of significant interest due to their unique conformational properties and their ability to act as host molecules. The bis-electrophilic nature of this compound makes it an excellent candidate for the synthesis of these large ring structures.

Bis-electrophilic Reagents for Macrocyclization

In macrocyclization reactions, this compound can serve as a rigid building block that connects two ends of a long-chain dinucleophile. This "capping" reaction is a common strategy for synthesizing macrocycles. The geometry of the pyridine ring would impart a degree of pre-organization to the resulting macrocycle, influencing its shape and binding properties.

| Reactant Type | Potential Macrocyclic Product |

| Long-chain diamine | Pyridinophane-based aza-macrocycle |

| Long-chain dithiol | Pyridinophane-based thia-macrocycle |

| Long-chain diol | Pyridinophane-based oxa-macrocycle |

Design and Synthesis of Constrained Molecular Scaffolds

The rigidity of the pyridine ring in this compound can be exploited to create constrained molecular scaffolds. By carefully choosing the linking chains, it is possible to synthesize macrocycles with well-defined cavities and shapes. These "molecular baskets" or "clefts" can be designed to selectively bind to specific guest molecules, a key principle in supramolecular chemistry and sensor technology.

Precursors for Polyfunctionalized Pyridine Derivatives

Beyond its role in constructing larger architectures, the functional groups of this compound can be individually modified to yield a variety of polyfunctionalized pyridine derivatives. The bromomethyl groups can be converted to other functionalities such as alcohols, amines, or phosphonates through nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for the introduction of a wide range of chemical handles, making the resulting compounds valuable intermediates for further synthetic transformations.

| Functional Group Transformation | Resulting Derivative |

| Hydrolysis of nitrile | 5,6-Bis(bromomethyl)picolinamide |

| Reduction of nitrile | 5,6-Bis(bromomethyl)pyridin-2-yl)methanamine |

| Substitution of bromides with azide (B81097) | 5,6-Bis(azidomethyl)picolinonitrile |

Generation of Substituted Picolinamidines

The picolinonitrile moiety of the molecule is a direct precursor to the picolinamidine group, a functionality of interest in medicinal chemistry for its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding. The conversion of the nitrile to an amidine is a well-established transformation.

Concurrently, the two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions. This dual reactivity allows for the synthesis of a diverse array of substituted picolinamidines. The synthesis can be strategized in two primary ways:

Sequential Modification: The bromomethyl groups can first be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce desired substituents. In a subsequent step, the nitrile group is converted to the amidine.

Post-Amidine Formation Modification: The picolinonitrile is first converted to a picolinamidine. The resulting primary amidine can then be used to direct or participate in reactions involving the bromomethyl groups, or the bromomethyl groups can be substituted afterward.

This strategic functionalization allows for the creation of complex molecules where the substituents (R¹ and R²) are systematically varied, as illustrated in the table below.

Table 1: Illustrative Synthesis of Substituted Picolinamidines This table demonstrates the synthetic potential for creating diverse picolinamidine derivatives from this compound by reacting the bromomethyl positions with various nucleophiles.

| Entry | Nucleophile (R¹-H, R²-H) | Resulting Substituent (R¹, R²) | Product Class |

|---|---|---|---|

| 1 | Morpholine | Morpholin-4-ylmethyl | Diamine-substituted Picolinamidine |

| 2 | Ethanethiol | (Ethylthio)methyl | Thioether-substituted Picolinamidine |

| 3 | Phenol | Phenoxymethyl | Ether-substituted Picolinamidine |

Synthesis of Pyridine-Based Chelating Ligands

The geometry of this compound is highly conducive to the synthesis of multidentate chelating ligands. The two bromomethyl groups can react with a single difunctional nucleophile to form a new macrocyclic ring appended to the pyridine core. The resulting macrocycle, in conjunction with the pyridine nitrogen and the nitrile group, can act as a powerful chelating agent for various metal ions.

This reactivity is analogous to that of the well-studied compound 2,6-bis(bromomethyl)pyridine (B1268884), which is widely used to create a range of macrocyclic and acyclic ligands. nih.govnih.gov In the case of this compound, the reaction with a diamine, dithiol, or diol would yield a macrocyclic ligand with N, S, or O donor atoms in the macrocyclic ring, respectively. These, combined with the pyridine nitrogen (N_pyridyl) and the nitrile nitrogen (N_nitrile), create a pentadentate or tetradentate coordination environment, depending on the participation of the nitrile. Such ligands are valuable in coordination chemistry, catalysis, and the development of metal-based therapeutics. youtube.com

Table 2: Formation of Macrocyclic Ligands This table shows representative examples of how this compound can be reacted with various linkers to form pyridine-based macrocyclic chelating ligands.

| Entry | Linker (Nucleophile) | Resulting Macrocycle Type | Potential Donor Atoms |

|---|---|---|---|

| 1 | Ethylenediamine (B42938) | Diazamacrocycle | N_pyridyl, N_nitrile, 2 x N_amine |

| 2 | Ethane-1,2-dithiol | Thiamacrocycle | N_pyridyl, N_nitrile, 2 x S_thioether |

| 3 | Ethylene glycol | Oxamacrocycle | N_pyridyl, N_nitrile, 2 x O_ether |

Contributions to Combinatorial Library Generation and High-Throughput Synthesis Platforms

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, which can then be screened for biological activity using high-throughput methods. colab.ws The efficacy of this approach relies on the use of "scaffolds"—core molecular structures that can be readily and systematically decorated with a variety of chemical appendages.

This compound is an ideal scaffold for combinatorial library generation due to its three distinct and orthogonally reactive functional groups.

Position 5: Electrophilic -CH₂Br group.

Position 6: Electrophilic -CH₂Br group.

Position 2: Nitrile (-CN) group.

A synthetic strategy, such as a parallel synthesis, can be employed where a large array of nucleophiles (Set A) is reacted at the 5-bromomethyl position, and another array of nucleophiles (Set B) is reacted at the 6-bromomethyl position. The nitrile group can also be converted into various other functionalities (e.g., amidines, carboxylic acids, tetrazoles), adding a third dimension of diversity. This approach allows for the exponential generation of a large library of related but structurally distinct molecules from a single starting material. This rapid diversification is essential for exploring chemical space in drug discovery programs. nih.govnih.gov

Table 3: Combinatorial Diversification of the Scaffold This table outlines a hypothetical 3-dimensional combinatorial library design using the this compound scaffold. Combining reagents from each set can quickly generate thousands of unique compounds.

| Diversification Point | Reagent Set | Example Reagents |

|---|---|---|

| Position 5 (-CH₂Br) | Set A (Nucleophiles) | 100 different primary/secondary amines |

| Position 6 (-CH₂Br) | Set B (Nucleophiles) | 50 different thiols |

| Position 2 (-CN) | Set C (Transformations) | Amidine formation, hydrolysis to acid, cycloaddition |

| Total Compounds | (A x B x C) | 100 x 50 x 3 = 15,000 compounds |

Research Frontiers in Biological and Materials Sciences

Medicinal Chemistry Research and Drug Discovery Applications

The picolinonitrile scaffold and related nitrogen-containing heterocycles are key components in the design of various therapeutic agents. The presence of the nitrile group and the pyridine (B92270) ring allows for a range of chemical modifications, making it a versatile starting point for creating libraries of compounds for biological screening.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. nih.gov While research has not specifically named 5,6-Bis(bromomethyl)picolinonitrile, related structures containing the picolinamide (B142947) and nicotinonitrile scaffold have shown promise as kinase inhibitors. nih.govgoogle.com For instance, a series of novel nicotinonitrile derivatives have been synthesized and demonstrated potent inhibitory activity against Pim kinase isoforms, which are implicated in cancer. nih.gov Some of these derivatives exhibited IC50 values in the sub-micromolar range. nih.gov Furthermore, certain picolinamide derivatives have been identified as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase) activity, which is associated with tumorigenesis. google.com These findings suggest that the picolinonitrile core of this compound could serve as a valuable pharmacophore for the design of new kinase inhibitors, potentially including those targeting checkpoint kinase 1 (CHK1).

Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) is a key enzyme in the life cycle of HIV, making it a prime target for antiviral drugs. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are an important class of anti-HIV drugs, and many of these are heterocyclic small molecules. nih.gov Diarylpyrimidine derivatives, for example, have proven to be a successful class of NNRTIs. nih.gov Research has also identified other heterocyclic structures, such as dipyridodiazepinones, as inhibitors of HIV-1 RT. capes.gov.br More specifically, catechol diethers that incorporate a 6-cyano-1-naphthyl substituent have been explored as potent NNRTIs, with some compounds showing mid-picomolar activity against the wild-type virus. nih.gov The presence of a cyano group in these potent inhibitors highlights the potential relevance of the picolinonitrile structure in the design of novel HIV-1 RT inhibitors.

Tuberculosis (TB) remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.govrsc.org Pyridine and pyrimidine (B1678525) derivatives have emerged as promising scaffolds in the development of new anti-TB drugs. nih.govnih.gov For example, certain quinazolinone-based pyridine derivatives have demonstrated significant antimycobacterial activity against both drug-sensitive and drug-resistant TB strains. nih.gov Similarly, various pyrimidine-containing compounds are being investigated as potential antitubercular agents. nih.govresearchgate.net Natural products with fused-nitrogen-containing heterocycles have also shown antitubercular activities. mdpi.com The pyridine core of this compound makes it a relevant structure for exploration in the context of antitubercular drug discovery.

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation. nih.gov Inhibiting the PD-1/PD-L1 pathway has revolutionized cancer immunotherapy. nih.gov While monoclonal antibodies are the current standard of care for targeting this pathway, there is growing interest in the development of small molecule inhibitors. nih.gov These small molecules have the potential for improved tissue penetration and alternative pharmacological profiles. nih.gov Research has led to the discovery of nonsymmetrically substituted 1,1'-biphenyl-based small molecules that can inhibit the PD-1/PD-L1 interaction. nih.gov Although there is no direct report of this compound in this context, the search for diverse small molecule scaffolds that can modulate this pathway is ongoing, and the unique structure of picolinonitrile derivatives could offer new avenues for investigation.

Chemical Biology and Bioconjugation Technologies

The reactive bromomethyl groups of this compound make it a potentially valuable tool in chemical biology and for the development of bioconjugates. chemimpex.comacs.org Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. rsc.org

Nitrile-aminothiol conjugation (NATC) is a highly chemoselective and biocompatible ligation technique. nih.govnih.gov This method relies on the reaction between a nitrile group and an aminothiol (B82208) to form a stable linkage. nih.govnih.gov Electron-poor aryl nitriles are particularly promising reagents for this type of bioconjugation due to their high electrophilicity and selectivity for reaction with thiols. nih.govchemrxiv.org The picolinonitrile moiety of this compound, being an electron-deficient nitrile, is therefore a candidate for use in NATC.

Furthermore, the two bromomethyl groups on the pyridine ring are reactive sites for nucleophilic substitution, for instance with thiol groups in proteins. chemimpex.com The related compound, 2,6-Bis(bromomethyl)pyridine (B1268884), is known to be a versatile precursor in organic synthesis and is used in bioconjugation. chemimpex.comnih.gov This dual functionality of a reactive nitrile group and two alkylating arms suggests that this compound could be a valuable crosslinking agent or a building block for more complex bioconjugates, enabling the modification and stabilization of peptides and proteins.

Functionalization of Oligonucleotides and Nucleic Acids

The unique bifunctional nature of this compound, featuring two reactive bromomethyl groups, positions it as a valuable linker for the covalent modification and functionalization of oligonucleotides and nucleic acids. These modifications are crucial for a variety of applications, including diagnostics, therapeutics, and fundamental biological studies. The two electrophilic benzylic bromide sites can react with nucleophilic groups present in or introduced into oligonucleotides, such as amines, thiols, or phosphates, enabling the crosslinking of nucleic acid strands or the attachment of other functional molecules. researchgate.netnih.gov

The primary mode of reaction involves nucleophilic substitution, where a nucleophile on a modified oligonucleotide attacks the carbon atom of the bromomethyl group, displacing the bromide ion. This allows for the site-specific conjugation of the picolinonitrile core to the nucleic acid structure. Given the presence of two such reactive groups, this compound can be employed to create well-defined and rigid connections between two oligonucleotide strands or to introduce two reporter molecules in close proximity.

The functionalization process typically involves oligonucleotides that have been synthesized with specific modifications, such as a terminal amino or thiol group. nih.govacs.org These modified oligonucleotides can then be reacted with this compound in solution. The resulting conjugate links the oligonucleotide(s) via the picolinonitrile-based linker. This strategy allows for the creation of complex nucleic acid architectures and the development of sophisticated molecular probes. researchgate.net

| Parameter | Description |

| Reagent | This compound |

| Substrate | Amine- or thiol-modified oligonucleotides |

| Reaction Type | Nucleophilic substitution |

| Key Feature | Bifunctional linker for crosslinking or dual labeling |

| Potential Application | DNA-based nanostructures, fluorescent probes |

Probes for Bioimaging and Radiotracer Development

The picolinonitrile scaffold is a recognized chelating motif for various metal ions, and its incorporation into larger molecular structures is a key strategy in the development of probes for bioimaging and radiotracers for nuclear medicine. snmjournals.orgwikipedia.org this compound serves as a precursor for synthesizing such probes, where the picolinonitrile moiety acts as the metal-binding site, and the bromomethyl groups provide reactive handles for conjugation to targeting biomolecules.

For radiotracer development, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), the picolinonitrile core can be designed to form stable complexes with medically relevant radionuclides. nih.govfrontiersin.org The synthesis would involve reacting this compound with a bifunctional chelating agent or directly with a targeting ligand that can then be radiolabeled. The two bromomethyl groups offer versatility in attaching the chelating core to targeting vectors like peptides, antibodies, or small molecules that have high affinity for specific biological targets, such as cell surface receptors overexpressed in tumors. acs.org

The development of such radiotracers requires careful optimization of the ligand structure to ensure high labeling efficiency, stability of the radiometal complex in vivo, and favorable pharmacokinetic properties. dntb.gov.ua The pyridine ring and nitrile group of the picolinonitrile can be part of a larger polydentate ligand system designed to encapsulate the radioisotope securely. figshare.com

| Application Area | Role of this compound | Metal Ions of Interest |

| Radiotracer Development | Precursor to bifunctional chelators for radiolabeling. | Technetium-99m, Copper-64, Gallium-68 |

| Fluorescent Probes | Synthesis of ligands for fluorescent metal ion sensing. | Zinc(II), Iron(II/III) |

| Targeted Imaging | Conjugation to biomolecules for targeted delivery. | N/A |

Advanced Materials and Supramolecular Chemistry

Synthesis of Organic Frameworks and Polymers

The presence of two reactive bromomethyl groups makes this compound a highly suitable monomer for the synthesis of various polymeric materials and organic frameworks. These benzylic bromide functionalities can readily undergo nucleophilic substitution reactions with a variety of difunctional or polyfunctional nucleophiles, leading to the formation of linear, branched, or cross-linked polymers. nih.govacs.org For instance, reaction with diamines, dithiols, or diols can yield polyamines, polythioethers, and polyethers, respectively, with the picolinonitrile unit incorporated into the polymer backbone.

Furthermore, the rigid and angular geometry of the pyridine core, combined with its metal-chelating ability, makes this compound an attractive building block for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers. google.commdpi.com In such syntheses, the picolinonitrile nitrogen can coordinate to a metal center, while the bromomethyl groups can be post-synthetically modified or used to link organic struts. Alternatively, the bromomethyl groups can be converted to other coordinating groups prior to framework assembly. The resulting materials could exhibit interesting properties for gas storage, separation, or catalysis. On-surface polymerization is another avenue, where the debromination of bis(bromomethyl) aromatic compounds on a metal surface can lead to the formation of conjugated polymers. researchgate.net

| Material Type | Synthetic Strategy | Potential Properties/Applications |

| Linear Polymers | Polycondensation with difunctional nucleophiles. | Chelating resins, functional plastics. |

| Cross-linked Polymers | Reaction with polyfunctional nucleophiles. | Sorbent materials, catalyst supports. |

| Organic Frameworks | Solvothermal synthesis with metal salts. | Gas storage, catalysis, sensing. |

Design of Optoelectronic and Coordination Compounds

In the field of optoelectronics, building blocks containing pyridine and nitrile groups are of interest for the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Polymers derived from this compound could possess semiconducting properties, especially if the polymerization strategy leads to conjugated backbones. The inherent electron-deficient nature of the picolinonitrile unit can be beneficial for creating n-type or ambipolar organic semiconductors. The coordination of metal ions to these polymers could further modify their electronic properties, opening up possibilities for new types of functional optoelectronic materials.

| Compound Class | Key Features | Potential Applications |

| Coordination Compounds | Picolinonitrile as a chelating ligand. | Luminescent materials, catalysts. |

| Organometallic Polymers | Polymer backbone with coordinated metal ions. | Sensors, electrochromic materials. |

| Conjugated Polymers | Potential for creating extended π-systems. | Organic electronics, photovoltaics. |

Functional Coatings and Surface Modification Strategies

The high reactivity of the bromomethyl groups makes this compound an effective agent for the functionalization and modification of surfaces. nih.gov Various substrates with nucleophilic groups on their surface, such as hydroxylated silica (B1680970) or alumina, or amine-functionalized polymers, can be readily modified by covalent grafting of the molecule. This process anchors the picolinonitrile unit to the surface, imparting its specific chemical properties to the material.

This surface modification strategy can be used to create surfaces with a high affinity for specific metal ions, which could be useful for applications in sensing, catalysis, or environmental remediation. For example, a surface functionalized with this compound could be used to selectively capture heavy metal ions from a solution. The bifunctional nature of the molecule also allows for the creation of cross-linked coatings or for the subsequent attachment of other molecules to the surface, leading to more complex and hierarchical surface structures.

| Substrate | Modification Reaction | Resulting Surface Property |

| Silica, Glass | Reaction with surface silanols (after aminosilanization). | Metal-chelating, reactive platform. |

| Polymer Films | Grafting onto functionalized polymer surfaces. | Enhanced hydrophilicity, metal binding. |

| Metal Oxides | Covalent attachment via linker molecules. | Catalytic activity, sensor interface. |

Computational and Theoretical Chemistry Insights

Elucidation of Reaction Mechanisms and Pathway Prediction

Computational chemistry offers robust tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. nih.gov For 5,6-Bis(bromomethyl)picolinonitrile, density functional theory (DFT) calculations could be employed to model its reactivity. The two bromomethyl groups are highly reactive sites susceptible to nucleophilic substitution. Theoretical calculations can predict the pathways for these substitutions, helping to understand how the electronic environment of the picolinonitrile ring influences the reactivity of the benzylic bromides.

Furthermore, computational methods can predict the feasibility of various reaction pathways, such as cyclization reactions where the two bromomethyl groups react with a dinucleophile to form a macrocycle. acs.orgnih.gov By modeling the transition state energies for different mechanistic possibilities (e.g., concerted versus stepwise), the most likely reaction pathway can be determined.

Rational Design and Structure-Activity Relationship (SAR) Studies

The principles of rational drug design and structure-activity relationship (SAR) studies heavily rely on computational modeling to predict how structural modifications to a molecule will affect its biological activity. mostwiedzy.plnih.gov For this compound, in silico tools can be used to design derivatives with potentially enhanced properties. mdpi.comsciforum.net

By systematically modifying the substituents on the pyridine (B92270) ring or replacing the nitrile group, computational models can predict changes in molecular properties such as electronic distribution, steric hindrance, and lipophilicity. These predicted properties can then be correlated with potential biological activity through quantitative structure-activity relationship (QSAR) models. mdpi.comjchemlett.com This approach allows for the prioritization of synthetic targets that are most likely to exhibit desired activities.

Table 1: Predicted Physicochemical Properties for SAR Studies

| Property | Predicted Value/Characteristic | Significance in SAR |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen and nitrile group; positive potential around the bromomethyl groups. | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. |

| HOMO-LUMO Gap | A calculated frontier orbital gap of 4.65 eV for the related 2,6-Bis(bromomethyl)pyridine (B1268884) suggests its chemical reactivity and kinetic stability. | A smaller gap generally indicates higher reactivity, which is a key parameter in designing bioactive molecules. |

Spectroscopic Property Prediction and Validation of Molecular Structures

DFT and other quantum chemical methods are highly effective in predicting spectroscopic properties, which can aid in the characterization and structural validation of newly synthesized compounds. nih.govtandfonline.com For this compound, computational methods can generate theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

A theoretical study on the isomeric compound 2,6-Bis(bromomethyl)pyridine using DFT with the B3LYP functional and 6-311G(d,p) basis set has provided calculated infrared wavenumbers. researchgate.net These theoretical spectra, when compared with experimental data, can confirm the molecular structure and the vibrational modes associated with specific functional groups.

Table 2: Predicted Vibrational Frequencies for 2,6-Bis(bromomethyl)pyridine (as an analog for this compound)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | 2998 - 3078 |

| H-C-H scissoring | 1406, 1415 |

| In-plane bending | 1042, 1064 |

| CH₂ rocking | 1195 |

Data derived from a DFT study on 2,6-Bis(bromomethyl)pyridine.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its function and reactivity. Computational methods such as conformational analysis and molecular dynamics (MD) simulations can provide insights into the preferred spatial arrangements of this compound. jchemlett.com The flexibility of the two bromomethyl groups allows for various rotational isomers (rotamers).

A DFT study on 2,6-Bis(bromomethyl)pyridine determined its optimized geometry, including bond lengths and angles. researchgate.net For instance, the calculated C-C bond lengths in the pyridine ring vary from 1.382 Å to 1.496 Å, and the C-Br bond lengths are around 1.950 Å to 1.956 Å. These optimized geometric parameters provide a static picture of the molecule's most stable conformation.

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of a biological receptor. nih.gov These simulations track the movements of atoms over time, providing a more realistic representation of the molecule's conformational flexibility and intermolecular interactions.

Table 3: Calculated Optimized Bond Parameters for 2,6-Bis(bromomethyl)pyridine

| Bond | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.382 - 1.496 | - |

| C-Br | 1.950 - 1.956 | - |

| C-N (ring) | 1.334 - 1.343 | - |

| C-C-N (ring) | - | 123.4 |

| C-C-H | - | 118.4 - 120.8 |

Data derived from a DFT study on 2,6-Bis(bromomethyl)pyridine.

Q & A

Q. What are the established synthetic routes for 5,6-Bis(bromomethyl)picolinonitrile, and what factors influence product selectivity?

Methodological Answer: Synthesis typically involves bromination of a methyl-substituted picolinonitrile precursor. For example, 6-methylpicolinonitrile can undergo radical bromination using initiators like AIBN (azobisisobutyronitrile) or BPO (benzoyl peroxide). AIBN favors mono-bromination (e.g., 6-(bromomethyl)picolinonitrile, 37% yield), while BPO promotes dibromination (46% yield for dibrominated analogs) due to differences in radical generation efficiency and reaction kinetics . Key variables include:

- Temperature : Higher temperatures (e.g., 80–100°C) enhance bromine radical activity.

- Solvent polarity : Non-polar solvents (e.g., CCl₄) reduce side reactions.

- Stoichiometry : Excess N-bromosuccinimide (NBS) drives dibromination.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for bromomethyl groups (δ ~4.3–4.8 ppm for CH₂Br) and aromatic protons (δ ~7.5–8.5 ppm for pyridine ring) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula C₈H₆Br₂N₂ (exact mass: 305.89 g/mol).

- Elemental analysis : Validate Br content (~52.2% by weight).

Cross-referencing with PubChem data (e.g., InChIKey, IUPAC name) ensures consistency .

Q. What reaction conditions optimize mono- vs. di-bromination in picolinonitrile derivatives?

Methodological Answer:

- Mono-bromination : Use AIBN (1 mol%) in CCl₄ at 70°C with 1.1 equivalents of NBS .

- Di-bromination : Employ BPO (2 mol%) in refluxing CCl₄ (80°C) with 2.2 equivalents of NBS.

Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between 5,6- and 4,5-substituted isomers.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the pyridine ring .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) to calculate LUMO distribution, identifying electrophilic sites.

- Molecular docking : Simulate interactions with biomolecules (e.g., enzymes) to predict binding affinity for drug discovery .

- QSAR models : Correlate substituent effects (e.g., Hammett constants) with reaction rates in SN2 pathways.

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (expected >150°C).

- Light sensitivity : Store in amber vials at 0–6°C to prevent radical-mediated degradation, as seen in related brominated pyridines .

- Moisture sensitivity : Use molecular sieves in anhydrous solvents (e.g., THF) during reactions.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily block the nitrile group with trimethylsilyl chloride to prevent nucleophilic attack .

- Catalytic systems : Use Pd(0) catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) without displacing bromine .

- pH control : Maintain neutral conditions (pH 7–8) to avoid hydrolysis of bromomethyl groups.

Q. How can mechanistic studies elucidate the role of bromine substituents in biological activity?

Methodological Answer:

- Radical scavenging assays : Compare activity with non-brominated analogs to assess bromine’s impact on antioxidant properties.

- Crystallography : Resolve X-ray structures of protein-ligand complexes to map bromine’s van der Waals interactions .

- Isotopic labeling : Synthesize ⁸¹Br-labeled derivatives for tracking biodistribution in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.